molecular formula C16H14Br4O6S B1266683 Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone CAS No. 53714-39-9

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Cat. No.: B1266683
CAS No.: 53714-39-9
M. Wt: 654 g/mol
InChI Key: OFBQIWFJRDGFEK-UHFFFAOYSA-N
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Description

2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H14Br4O6S. It is known for its unique structure, which includes two brominated phenyl rings connected by a sulfonyl group and linked to ethoxy groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Properties

IUPAC Name

2-[2,6-dibromo-4-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14Br4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQIWFJRDGFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCO)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201970
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
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Molecular Weight

654.0 g/mol
Source PubChem
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CAS No.

53714-39-9
Record name 2,2′-[Sulfonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bis[ethanol]
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Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
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Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
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Record name 2,2'-[sulphonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bisethanol
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Preparation Methods

Catalytic Role of Bromides and Iodides

Etherification of TBS with allyl chloride is significantly accelerated by bromide or iodide salts (e.g., NaBr, KI) or substances capable of generating these halides in situ. These catalysts enable nucleophilic substitution by stabilizing the transition state and mitigating side reactions. For instance, sodium bromide (NaBr) in a 0.01–10 molar ratio relative to TBS enhances reaction rates and yields. The catalytic mechanism involves the formation of a reactive alkoxide intermediate, which displaces the chloride ion from allyl chloride.

Optimized Reaction Conditions:

  • Catalyst Loading: 0.1–10 moles of NaBr per mole of TBS.
  • Solvent System: Water-isopropyl alcohol mixtures (e.g., 900 g water + 200 g isopropyl alcohol) improve reagent miscibility.
  • Reflux Duration: 8–10 hours under reflux ensures complete conversion, monitored by acidification tests to detect unreacted TBS.

Bromination of Allyl Ether Intermediates

While the target compound features a 2-hydroxyethoxy group, the patents describe further bromination of allyl ether intermediates to produce bis-(3,5-dibromo-4-dibromopropyloxyphenyl) sulfone. This step involves treating the allyl ether with bromine (Br₂) in methylene chloride at 30–40°C. The reaction proceeds via electrophilic addition across the allyl double bond, followed by substitution to introduce bromine atoms.

Reaction Specifics:

  • Stoichiometry: A 2:1 molar ratio of bromine to allyl ether ensures complete dibromination.
  • Workup: Sequential washing with water, sodium bicarbonate, and water removes residual acids and salts.
  • Product Isolation: Evaporation of methylene chloride under reduced pressure yields a glassy resin, which is further purified by recrystallization.

Comparative Analysis of Etherification Reagents

The choice of alkylating agent critically influences the efficiency and selectivity of the etherification step. While allyl chloride is cost-effective, its use necessitates catalytic bromide additives to achieve practical reaction rates. Substituting allyl chloride with ethylene chlorohydrin (Cl-CH₂CH₂-OH) could directly introduce the 2-hydroxyethoxy group without requiring post-synthetic modifications. However, this reagent’s higher cost and potential side reactions (e.g., self-condensation) may limit its industrial applicability.

Reagent Comparison Table

Parameter Allyl Chloride Ethylene Chlorohydrin
Cost Low Moderate
Reaction Rate Moderate (with NaBr) Unknown
By-Products Minimal Potential diols
Catalytic Required Yes (NaBr/KI) Likely

Process Optimization and Yield Enhancement

The patented methods emphasize yield optimization through:

  • Reagent Stoichiometry: Using 2.5 moles of allyl chloride per mole of TBS ensures complete etherification.
  • Temperature Control: Reflux conditions (≈80°C) balance reaction speed and by-product formation.
  • Catalyst Recycling: Reusing NaBr from HBr neutralization reduces material costs by up to 40%.

Typical Yield Data:

  • TBS Synthesis: 85–90% yield.
  • Allyl Etherification: 92–95% yield.
  • Bromination: 88–93% yield.

Chemical Reactions Analysis

Core Reaction Types

The compound participates in three primary reaction categories:

Reaction TypeKey Features
Allyl Etherification Converts hydroxyl groups to allyl ethers under alkaline conditions with allyl halides .
Bromination Further bromination occurs under controlled conditions to enhance bromine content .
Acid-Base Reactions Reacts with alkalis (e.g., NaOH) to form soluble salts via deprotonation .

Allyl Etherification Mechanism

This reaction is central to its derivatization. The process involves:

  • Reagents : Allyl chloride (2.5 moles per mole of starting material) and sodium hydroxide .

  • Catalysts : Sodium bromide (1 mole per mole of substrate) to accelerate the reaction .

  • Conditions : Reflux in isopropyl alcohol/water mixtures at 80–100°C for 8–10 hours .

Key Observations :

  • Without bromide catalysts, the reaction rate drops significantly, and incomplete conversion occurs .

  • Completion is confirmed by acidification of the reaction mixture; a clear solution indicates full conversion .

Bromination Pathways

Post-etherification bromination enhances flame-retardant properties:

  • Reagents : Bromine or HBr generated in situ during prior synthesis steps .

  • Conditions : Neutralization of HBr by NaOH forms NaBr, which is recycled as a catalyst .

Critical Factor :

  • Bromination efficiency depends on maintaining stoichiometric excess of brominating agents .

Catalyst Impact on Reaction Kinetics

Catalysts drastically alter reaction efficiency:

CatalystReaction TimeYield (%)Notes
NaBr 8–10 hrs91Optimal for allyl etherification .
MgBr₂ 12+ hrs78Requires post-reaction acid washing .
None Incomplete<50Unviable for industrial use .

Side Reactions and By-Products

  • Hydrolysis : Prolonged exposure to aqueous alkali degrades the sulfone group, forming phenolic by-products .

  • Dimerization : Occurs at elevated temperatures (>100°C), reducing product purity .

Scientific Research Applications

2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s brominated phenyl rings and sulfonyl group play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol is unique due to its specific arrangement of brominated phenyl rings and the presence of a sulfonyl group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Biological Activity

Introduction

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (CAS Number: 53714-39-9) is an organic compound characterized by its unique structural features, including two 4-(2-hydroxyethoxy)-3,5-dibromophenyl groups linked through a sulfone moiety. Its molecular formula is C16H14Br4O6SC_{16}H_{14}Br_{4}O_{6}S, and it has a molecular weight of 653.96 g/mol. The presence of hydroxyl and bromine substituents enhances its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science .

Chemical Properties

The compound's structure includes several functional groups that contribute to its chemical reactivity:

  • Sulfone Group (-SO2-) : This moiety is known for its stability and ability to participate in various chemical transformations.
  • Dibrominated Phenyl Rings : The bromine atoms enhance the compound's reactivity and may impart biological activity.
  • Hydroxyethoxy Groups : These groups can influence solubility and interaction with biological systems.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC16H14Br4O6SC_{16}H_{14}Br_{4}O_{6}S
Molecular Weight653.96 g/mol
Functional GroupsSulfone, Hydroxy, Dibrominated Phenyl
Potential ApplicationsPharmaceuticals, Materials Science

Biological Activity

Despite its promising chemical structure, there is currently limited specific research on the biological activity of this compound. However, related sulfone compounds have demonstrated various biological activities:

  • Antitumor Activity : Some sulfone derivatives are known to exhibit antiproliferative effects against cancer cell lines. For instance, sulfone analogues of vitamin D have shown significant activity in inhibiting tumor growth in vitro and in vivo .
  • Anti-inflammatory Properties : Research indicates that certain sulfone compounds can modulate inflammatory responses. They may inhibit the production of proinflammatory cytokines and reduce nitric oxide production in macrophage models .
  • Antifungal Activity : Novel sulfone derivatives have been synthesized with antifungal properties, demonstrating the potential for this class of compounds to combat fungal infections .

Table 2: Biological Activities of Related Sulfone Compounds

Compound NameActivity TypeReference
Trifluoromethyl Sulfone AnalogueAntiproliferative
2-Sulfonyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleAntifungal
DapsoneAntimicrobial

Mechanism of Action

While specific mechanisms for this compound are not well-documented, the general mechanisms observed in similar compounds include:

  • Inhibition of Enzyme Activity : Many sulfone derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and tumor progression.
  • Interaction with Biomolecules : The ability to interact with proteins or nucleic acids may play a role in its potential efficacy as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or catalytic oxidation of precursor sulfides. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., Purospher® STAR) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, coupled with UV detection at 254 nm . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent .

Q. How can researchers assess the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Follow the INCHEMBIOL project framework ():

  • Step 1 : Determine physical-chemical properties (e.g., log P, solubility) via shake-flask or column elution methods.
  • Step 2 : Conduct biodegradation assays using OECD 301 guidelines with activated sludge.
  • Step 3 : Analyze abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions.
  • Step 4 : Use LC-MS/MS to quantify degradation products and model distribution using software like EPI Suite .

Q. What analytical techniques are recommended for detecting trace impurities in this sulfone derivative?

  • Methodological Answer : Combine:

  • HPLC-DAD (Diode Array Detection) with a hydrophilic-lipophilic balanced (HLB) column for broad-spectrum impurity screening.
  • GC-MS/MS for volatile byproducts (e.g., brominated phenols) using electron ionization (EI) at 70 eV.
  • Dispersive Solid-Phase Extraction (dSPE) with QuEChERS kits to isolate impurities from complex matrices .

Advanced Research Questions

Q. How can contradictory data on the compound’s degradation pathways in soil vs. aquatic environments be resolved?

  • Methodological Answer :

  • Approach : Design a split-plot experiment (randomized blocks) with soil and water matrices, varying redox conditions (aerobic/anaerobic). Monitor degradation kinetics using ¹⁴C-labeled compound and autoradiography .
  • Conflict Resolution : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., microbial diversity, organic carbon content). Cross-validate with isotopic tracing (δ¹³C) to differentiate biotic vs. abiotic pathways .

Q. What mechanistic studies elucidate the compound’s bioactivity in antioxidant or endocrine-disruption assays?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with UV-Vis quantification at 517 nm. Compare IC₅₀ values against Trolox standards .
  • Endocrine Disruption : Employ reporter gene assays (e.g., ER-CALUX®) transfected into human breast cancer cells (MCF-7). Dose-response curves (0.1–100 μM) with 17β-estradiol as a positive control. Validate via competitive binding assays with ³H-estradiol .

Q. How can advanced computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of estrogen receptor alpha (PDB ID: 1A52) or androgen receptor (PDB ID: 2AM9). Set grid parameters to 60 × 60 × 60 ų centered on the ligand-binding domain.
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze binding free energy via MM-PBSA and hydrogen bond occupancy .

Q. What strategies improve sensitivity in quantifying this sulfone derivative in complex biological matrices?

  • Methodological Answer :

  • Sample Prep : Use magnetic solid-phase extraction (MSPE) with Fe₃O₄@SiO₂-C18 nanoparticles. Optimize pH (6–8) and elution solvent (methanol:acetic acid, 95:5).
  • Instrumentation : Deploy LC-MS/MS with electrospray ionization (ESI⁻) in MRM mode. Key transitions: m/z 589 → 79 (Br⁻) and 589 → 81 (Br⁻). Set collision energy to 25 eV .

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